Sennosides

Description

Properties

Key on ui mechanism of action |

Sennoside A and B, the components of senna, are metabolized by gut bacteria into the active metabolite rheinanthrone [DB13175]. Rheinanthrone [DB13175] appears to increase cyclooxegenase 2 (COX2) expression in macrophage cells leading to an increase in prostaglandin E2 (PGE2). This increase in PGE2 is associated with a decrease in aquaporin 3 expression in mucosal epithelial cells of the large intestine. A decrease in aquaporin 3 expression likely produces the laxative effect by restricting water reabsorption by the large intestine thereby increasing fecal water content. The exact mechanism by which rheinanthrone increases COX2 expression is unknown. Rheinanthrone [DB13175] also stimulates peristalsis in the large intestine although the mechanism behind this effect is unknown. Rhein [DB13174], another active metabolite is thought to excite submucosal acetylcholinergic neurons resulting in increased chloride and prostaglandin secretion. The movement of chloride ions into the large intestine would also help to draw water into the lumen. |

|---|---|

CAS No. |

62211-03-4 |

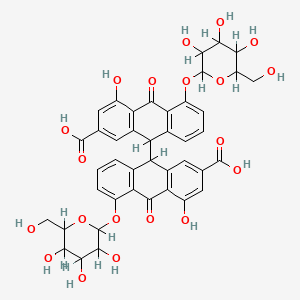

Molecular Formula |

C42H36CaO20 |

Molecular Weight |

900.8 g/mol |

IUPAC Name |

calcium;3-carboxy-10-[2-carboxy-4-oxido-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-9-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-1-olate |

InChI |

InChI=1S/C42H38O20.Ca/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46;/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58);/q;+2/p-2/t23-,24-,25?,26?,31-,32-,35+,36+,37-,38-,41-,42-;/m1./s1 |

InChI Key |

JQVYZJIFFAHQKX-ZAULLPPESA-L |

SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8[O-])C(=O)O)C=C(C=C4[O-])C(=O)O.[Ca+2] |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8[O-])C(=O)O)C=C(C=C4[O-])C(=O)O.[Ca+2] |

Origin of Product |

United States |

Historical and Scientific Context of Sennosides Research

Early Isolation and Structural Postulation Efforts of Sennosides (B37030)

A significant breakthrough in the chemical characterization of senna constituents occurred in 1941 when Stoll successfully isolated two active crystalline glycosides, which he named sennoside A and sennoside B. karger.com These were found to be dimeric products derived from aloe-emodin (B1665711) and/or rhein (B1680588). karger.com Early research established that both sennoside A and sennoside B could be degraded by acid hydrolysis, yielding two molecules of glucose and the aglycones sennidin A and sennidin B, respectively. karger.com Further work confirmed these initial findings and led to the identification of additional sennosides, specifically sennosides C and D. karger.com Sennosides A and B were first isolated and identified from senna leaves and initially attributed to the anthraquinone (B42736) family by Stoll and co-workers in 1949. nih.govfrontiersin.org Sennosides C and D were subsequently isolated from the same plant by Lemli and co-workers in 1981. nih.govfrontiersin.org Sennosides A, B, and C have also been isolated from rhubarb. nih.govfrontiersin.org

Evolution of Scientific Understanding of Sennoside Chemical Structure

The initial structural postulation by Stoll and colleagues in 1950 described sennoside A as being composed of the dextrorotatory aglycone sennidin A and D-glucose. drugfuture.com Sennoside B was described as being built from the intramolecularly compensated meso-sennidin B and D-glucose. drugfuture.com Sennosides are characterized as dimeric anthraquinone glycosides. slideshare.net Specifically, sennosides A, B, and A1 are homodimeric hydroxyanthracene diglycosides, formed by linking two molecules of rhein 8-glucoside at position 10. d-nb.info Sennosides C, D, and D1 are heterodimers, consisting of one molecule of rhein 8-glucoside and one molecule of aloin (B1665253) 8-glucoside. d-nb.info Sennosides A and B are stereoisomers, distinguishable by the configuration at the C-10 and C-10' positions; sennoside A is dextrorotatory, while sennoside B is a mesoform. researchgate.net The main sennosides, A, B, C, and D, contain rhein or aloe-emodin as the aglycone. slideshare.net

Methodological Advancements Driving Early Sennoside Chemical Characterization

Early methods for determining the active principles of senna involved the extraction of glycosides and free anthraquinones, followed by the removal of free aglycones, hydrolysis, and oxidation of the remaining sennosides and other glycosides to yield rhein and aloe-emodin. karger.com These compounds were then determined spectrophotometrically using the 'Bomtrager' reaction. karger.com More modern and precise methods, such as High-Performance Liquid Chromatography (HPLC), became well-established for the determination of the entire series of sennosides. karger.com Methodological advancements, including techniques like RP-HPLC connected with ESI−-MSn, have been employed to analyze the composition of senna extracts, even historical samples. researchgate.net Two-dimensional qNMR has also been established as a method for the determination of sennosides, offering specificity and the ability to assess stability. d-nb.inforesearchgate.net This method utilizes band-selective HSQC and the cross-correlations of the characteristic 10–10' bonds for quantification. researchgate.net

Recognition of Sennosides as Key Anthraquinone Glycosides: A Scientific Trajectory

Sennosides are recognized as a class of natural anthraquinone derivatives and dimeric glycosides. nih.govfrontiersin.org They are considered the main bioactive components in medicinal plants traditionally used as herbal laxatives, such as Senna alexandrina and Rheum officinale. nih.govfrontiersin.org The identification and characterization of sennosides as the primary active constituents responsible for the laxative effect marked a crucial point in understanding the pharmacological basis of senna's traditional use. slideshare.net The structural feature of the 10–10' bond in sennosides allows for their discrimination from other anthrone (B1665570) glycosides present in the source plants and preparations. researchgate.net Sennosides are considered among the most important pharmaceutical products derived from plants. d-nb.info Natural pigments that are derivatives of anthraquinone are found in various plants, including senna and rhubarb, highlighting the broader context of sennosides within the family of naturally occurring anthraquinones. wikipedia.org

Structural Elucidation and Isomeric Complexity of Sennosides

Core Anthraquinone (B42736) Glycoside Scaffolds of Sennosides (B37030)

The fundamental structure of sennosides is built upon an anthraquinone glycoside framework. The aglycone (non-sugar) portion of the most common sennosides is a dianthrone, which consists of two anthrone (B1665570) units linked together. uomustansiriyah.edu.iq These aglycones are typically derivatives of either rhein (B1680588) or aloe-emodin (B1665711). researchgate.netijpsonline.com

The sugar component, or glycone, is attached to this dimeric core. In sennosides, the sugar moiety is typically D-glucose. drugfuture.com This glycosylation is crucial as it facilitates the transport of the molecule to the large intestine. ingredientsnetwork.com The complete molecule is therefore a diglycoside of a dianthrone.

Characterization of Sennoside A, B, C, and D Isomers

The primary and most abundant sennosides found in senna are Sennoside A and Sennoside B. researchgate.net Sennosides C and D are also present but in smaller quantities. nih.govresearchgate.net These isomers share the same molecular formula but differ in their stereochemistry and the composition of their aglycone cores. google.com

Sennosides A and B are homodimers, meaning their aglycone core (sennidin) is formed from two identical rhein anthrone units. nih.gov In contrast, Sennosides C and D are heterodimers, where the aglycone is composed of one rhein anthrone unit and one aloe-emodin anthrone unit. uomustansiriyah.edu.iq

Stereochemical Distinctions and Chirality in Sennosides

The key difference between the sennoside isomers lies in their stereochemistry, particularly around the chiral carbons at the C-10 and C-10' positions which link the two anthrone units. researchgate.net

Sennoside A is the dextrorotatory stereoisomer. drugfuture.comresearchgate.net Its aglycone, sennidin A, possesses a trans configuration.

Sennoside B is the meso form, which is optically inactive due to internal compensation. drugfuture.comresearchgate.net Its aglycone, sennidin B, is an intramolecularly compensated meso-sennidin. drugfuture.com

Sennoside C and D also exist as stereoisomeric pairs, with Sennoside C being the L-form and Sennoside D being the meso form. uomustansiriyah.edu.iq

This stereoisomerism significantly influences the physical properties of the molecules. For instance, Sennoside A can be slowly isomerized to the more stable Sennoside B under certain conditions. chemicalbook.com

| Sennoside | Aglycone Composition | Stereochemical Configuration | Optical Activity |

|---|---|---|---|

| Sennoside A | Rhein + Rhein (Homodimer) | trans | Dextrorotatory |

| Sennoside B | Rhein + Rhein (Homodimer) | meso | Optically Inactive |

| Sennoside C | Rhein + Aloe-emodin (Heterodimer) | L-form | Levorotatory |

| Sennoside D | Rhein + Aloe-emodin (Heterodimer) | meso | Optically Inactive |

Glycosidic Linkage Variations in Sennosides

Sennosides are classified as O-glycosides, where the sugar moieties are linked to the aglycone core via an oxygen atom. uomustansiriyah.edu.iq Specifically, the glucose units are attached at the C-8 and C-8' positions of the dianthrone structure. The linkage is a β-glycosidic bond, which is resistant to hydrolysis by digestive enzymes in the upper gastrointestinal tract, allowing the sennosides to reach the large intestine intact. nih.gov

Dimerization and Polymerization Characteristics of Sennoside Units

The defining structural feature of sennosides is their dimeric nature. nih.gov Two anthrone monomers are joined by a covalent C-C bond between their respective C-10 and C-10' positions. uomustansiriyah.edu.iqresearchgate.net This linkage creates the dianthrone aglycone, known as sennidin. The stability of the anthrone structure is enhanced by this dimerization, as it protects the C-10 position from easy oxidation. uomustansiriyah.edu.iq While the primary active forms are dimers, it has been noted that over 90% of sennosides are excreted in the feces as polymers. nih.gov

Biosynthesis and Phytochemical Pathways of Sennosides

Precursor Molecules and Metabolic Intermediates in Sennoside Synthesis

The carbon skeleton of the sennoside aglycone, sennidin, is derived from two distinct biosynthetic routes. The polyketide pathway provides the majority of the carbon atoms for the anthraquinone (B42736) core, while the shikimate pathway contributes to one of the aromatic rings.

Polyketide Pathway Precursors: The biosynthesis initiates with the condensation of acetyl-CoA and malonyl-CoA units. nih.gov Typically, one molecule of acetyl-CoA serves as the starter unit, which is then extended by seven molecules of malonyl-CoA to form a linear octaketide chain. researchgate.net This poly-β-keto chain is a crucial intermediate that undergoes subsequent cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone framework.

Shikimate Pathway Precursors: The shikimate pathway contributes precursors derived from phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P). nih.gov A key intermediate from this pathway is chorismate, which is converted via several steps involving intermediates like isochorismate and o-succinylbenzoic acid (OSB) to form rings A and B of the anthraquinone structure in some plant families. researchgate.netresearchgate.net

Key Metabolic Intermediates:

Polyketide Chain: An eight-unit polyketide chain formed from acetyl-CoA and malonyl-CoA. nih.gov

Chorismate: A branch-point metabolite from the shikimate pathway. researchgate.netresearchgate.net

o-Succinylbenzoic Acid (OSB): Formed from the reaction of isochorismate and α-ketoglutarate, it is a key precursor for rings A and B of certain anthraquinones. researchgate.netresearchgate.net

1,4-dihydroxy-2-naphthoic acid (DHNA): An intermediate formed following the cyclization of OSB. researchgate.net

Rhein (B1680588) Anthrone (B1665570): Considered the direct precursor to sennidins, this monomeric anthrone is the molecule that undergoes dimerization. nih.gov It is formed after modifications to the initial anthraquinone skeleton.

Rhein-9-anthrone-8-glucoside: The glycosylated monomer that is oxidized to form the final sennoside dimers. google.com

Enzymatic Steps and Key Enzymes in Anthraquinone Biogenesis Relevant to Sennosides (B37030)

The assembly of sennosides is catalyzed by a series of specific enzymes that mediate the condensation, cyclization, modification, glycosylation, and dimerization steps. While the complete enzymatic cascade in Senna is still under investigation, key enzyme families have been identified through transcriptome analysis and studies in other anthraquinone-producing species. nih.govnih.gov

Polyketide synthases (PKSs) are fundamental to the formation of the sennoside backbone. These enzymes catalyze the sequential condensation of acetyl-CoA and malonyl-CoA to build the polyketide chain. nih.gov Type II PKSs are typically involved in the biosynthesis of aromatic polycyclic compounds like anthraquinones. nih.gov The PKS enzyme complex, which includes a ketosynthase (KS) and a chain length factor (CLF), controls the precise number of condensation reactions to produce the octaketide precursor required for the anthraquinone skeleton. nih.gov This linear chain is then folded and undergoes intramolecular aldol condensations to cyclize into an aromatic structure. nih.gov

Glycosylation is a critical step that enhances the stability and solubility of the sennoside molecule. This reaction is catalyzed by UDP-Glycosyltransferases (UGTs), which transfer a sugar moiety, typically glucose, from an activated sugar donor (UDP-glucose) to the anthrone aglycone. nih.gov In sennoside biosynthesis, glycosylation occurs on the monomeric rhein anthrone at the C-8 position to form rhein-9-anthrone-8-glucoside. google.com This step precedes the final dimerization. The attachment of the glucose molecule is crucial for the compound's biological activity and transport within the plant.

The final and defining step in sennoside biosynthesis is the dimerization of two anthrone glycoside monomers. Sennosides A and B are stereoisomers formed by the oxidative coupling of two molecules of rhein-9-anthrone-8-glucoside at the C-10 and C-10' positions. slideshare.netnih.gov This reaction is thought to be catalyzed by a stereospecific phenol-oxidizing enzyme, likely a peroxidase or a similar oxidase. While the specific enzyme responsible for this dimerization in Senna has not been definitively isolated and characterized, its existence is inferred from the stereospecific nature of the products (Sennoside A is the trans-isomer and Sennoside B is the meso-form). slideshare.net

The shikimate pathway provides essential precursors for one of the aromatic rings of the anthraquinone nucleus in many plant species. nih.govresearchgate.net This seven-step metabolic route converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate. wikipedia.orgnih.gov Key enzymes in this pathway that are relevant to anthraquinone synthesis include:

DAHP Synthase: Catalyzes the initial condensation of PEP and E4P. researchgate.net

Isochorismate Synthase (ICS): Converts chorismate to isochorismate. The cloning of the ICS gene from Cassia angustifolia has highlighted its important role. researchgate.net

o-Succinylbenzoate Synthase (OSB Synthase): Catalyzes the conversion of isochorismate to o-succinylbenzoic acid (OSB). researchgate.netresearchgate.net

OSB:CoA Ligase: Activates OSB by attaching Coenzyme A, preparing it for cyclization. researchgate.netresearchgate.net

Table 1: Key Enzymes and Their Putative Roles in Sennoside Biosynthesis

| Enzyme Class | Specific Enzyme (Example) | Role in Sennoside Biosynthesis |

|---|---|---|

| Polyketide Synthase (PKS) | Type II PKS | Catalyzes the formation of the octaketide chain from acetyl-CoA and malonyl-CoA, which forms the core anthraquinone skeleton. nih.gov |

| Synthases/Ligases | Isochorismate Synthase (ICS) | Converts chorismate to isochorismate, a key step in the shikimate pathway's contribution to the anthraquinone core. researchgate.net |

| o-Succinylbenzoate Synthase | Catalyzes the formation of o-succinylbenzoic acid (OSB), a direct precursor to parts of the anthraquinone rings. researchgate.net | |

| OSB:CoA Ligase | Activates OSB for subsequent ring formation reactions. researchgate.net | |

| Glycosyltransferases | UDP-Glycosyltransferase (UGT) | Transfers a glucose molecule to the rhein anthrone aglycone, forming the glycosylated monomer necessary for dimerization. nih.gov |

| Oxidases | Peroxidase/Oxidase | Believed to catalyze the stereospecific oxidative dimerization of two rhein anthrone glycoside monomers to form sennosides. |

Regulation of Sennoside Biosynthesis in Medicinal Plants

The production and accumulation of sennosides in plants like Senna are tightly regulated by genetic, developmental, and environmental factors. Transcriptome analyses of Cassia angustifolia have identified numerous differentially expressed genes in young versus mature leaves, suggesting that biosynthesis is under strict developmental control. nih.govnih.gov

Developmental Regulation: Sennoside content varies with the age of the plant and the specific tissues. For instance, the concentration of glycosides is often higher in leaves than in pods and tends to decrease as the plant ages. academicjournals.org The highest levels of sennosides are often found at specific developmental stages, such as before or during flowering.

Environmental Factors: Light is a significant regulatory factor. Studies have shown that prolonged exposure to cycles of light and darkness affects the biosynthesis of anthracene derivatives. academicjournals.org The absence of light can suppress the conversion of precursor compounds to the final rhein-based glycosides. academicjournals.org

Genetic Regulation: The expression of biosynthetic genes is controlled by transcription factors (TFs). Transcriptome studies have identified various TF families in Senna that are likely involved in regulating the primary and secondary metabolic pathways leading to sennoside production. nih.govresearchgate.net Elicitors, such as methyl jasmonate, and the addition of biosynthetic precursors to in-vitro cultures have been shown to enhance the production of sennosides, indicating that the pathway is responsive to signaling molecules and substrate availability. researchgate.net Furthermore, sennosides are absent in fresh plant parts and are formed during the post-harvest drying process, suggesting the activation of specific enzymes or the breakdown of cellular compartmentalization is required for the final steps of biosynthesis to occur. nih.gov

Transcriptional and Post-Transcriptional Control of Sennoside Pathways

The regulation of sennoside biosynthesis is a complex process governed by genetic and molecular mechanisms that are not yet fully elucidated. However, transcriptome analysis of Cassia angustifolia has provided significant insights into the transcriptional control of the pathway. By comparing young and mature leaf tissues, researchers have identified a vast number of genes and transcription factors (TFs) that are likely involved in regulating the production of these medicinally important compounds nih.govresearchgate.net.

In a key study, transcriptome sequencing identified thousands of coding sequences (CDS) that function as transcription factors. These TFs belong to numerous known families and are believed to modulate the metabolic flux of the sennoside pathway by controlling the expression of genes that encode for specific biosynthetic enzymes nih.gov. The differential expression of these genes between young and mature leaves further underscores the role of transcriptional control during plant development researchgate.net. Among the identified genes are those encoding for crucial enzyme families like Cytochrome P450 and UDP-glucosyltransferase, the latter being essential for the glucosylation of the anthrone precursors, a critical step for the bioactivity of sennosides nih.gov.

While specific post-transcriptional control mechanisms for sennoside synthesis have not been extensively detailed, this layer of regulation is a known critical component in controlling many plant secondary metabolite pathways.

Table 1: Putative Transcription Factors Identified in Cassia angustifolia Leaf Tissue

| Tissue Sample | Total Coding Sequences (CDS) | CDS Identified as Transcription Factors | Percentage of TFs | Number of TF Families |

|---|---|---|---|---|

| Young Leaf | 42,230 | 8,761 | 20.7% | 75 |

Data sourced from transcriptome analysis of Cassia angustifolia nih.gov.

Environmental and Developmental Influences on Sennoside Pathway Expression

The expression of the sennoside biosynthetic pathway is highly sensitive to both the developmental stage of the plant and various environmental factors. These influences directly impact the concentration and total yield of sennosides in the plant tissues, particularly the leaves and pods.

Developmental Influences: The age of the plant tissue is a critical determinant of sennoside content. Research has consistently shown that the youngest leaves exhibit the highest concentrations of sennoside A and B researchgate.net. The timing of harvest is also crucial; one study found that the highest sennoside levels were present in leaves picked 90 days after sowing academicjournals.org. Furthermore, the plant's reproductive status plays a significant role. The practice of deflowering has been shown to dramatically increase the allocation of resources to vegetative parts, resulting in a 25% increase in sennoside concentration in the leaves and a doubling of the total sennoside yield per plant researchgate.net.

Environmental Influences: Cassia angustifolia is described as a "sun-loving" crop that requires bright sunshine for optimal growth, indicating that light is a primary environmental factor influencing its metabolism academicjournals.org. The concentration of sennosides A and B in leaves has been observed to increase over the course of the day researchgate.net. Post-harvest handling is also critical, as exposure to light can lead to the degradation of sennosides. For this reason, sun drying is typically avoided, and storage in opaque packaging, such as black polythene bags, is superior for preserving the active compounds compared to transparent materials academicjournals.orgresearchgate.nettnau.ac.in.

Table 2: Summary of Factors Influencing Sennoside Content

| Factor | Type | Observation | Effect on Sennoside Content |

|---|---|---|---|

| Leaf Maturity | Developmental | Youngest leaves have the highest concentration. researchgate.net | Decreases with age |

| Harvest Time | Developmental | Highest content found in leaves picked 90 days after sowing. academicjournals.org | Varies with growth stage |

| Flowering | Developmental | Manual deflowering doubles the sennoside yield per plant. researchgate.net | Increases in leaves |

| Light (Daily Cycle) | Environmental | Concentration in leaves appears to increase during the day. researchgate.net | Increases |

| Light (Post-Harvest) | Environmental | Shade-drying and storage in darkness retains quality. researchgate.net | Decreases upon exposure |

Cellular and Subcellular Localization of Sennoside Production in Plant Tissues

Cellular and Tissue Localization: Sennosides are distributed throughout the Cassia angustifolia plant, but the concentrations vary significantly between different organs. The primary sites of accumulation are the leaves and pods (fruits), which are the parts harvested for medicinal use nih.govtnau.ac.inkarger.com. Within the pods, the sennosides are concentrated in the pericarp (the pod wall), while the seeds contain very little of the active glycosides slideshare.net.

Detailed analysis using immunoassays has quantified the distribution of sennoside B, revealing the highest concentrations in the flowers, specifically the filaments. This suggests that reproductive tissues are a significant site of synthesis or accumulation karger.com. In contrast, structural tissues like stems and roots contain substantially lower amounts of sennosides karger.com. It is noteworthy that sennosides are largely absent in fresh plant parts and are believed to form during the post-harvest drying process, which complicates the study of their localization in living tissue nih.gov.

Table 3: Distribution of Sennoside B in Various Tissues of Cassia angustifolia

| Plant Organ/Tissue | Sennoside B Content (%) |

|---|---|

| Filaments (Flower) | 7.5 |

| Flowers (Whole) | 4.3 |

| Leaves | 2.8 |

| Pericarp (Pod Wall) | 2.4 |

| Stems | 0.2 |

| Roots | 0.05 |

Data from Zenk and co-workers as cited in scientific literature karger.com.

Subcellular Localization: The precise subcellular location for the entire sennoside biosynthetic pathway has not been definitively characterized. However, the proposed pathway for the anthraquinone backbone involves intermediates from the 2-C-methyl-D-erthriol-4-phosphate (MEP) pathway, which is known to operate within the plastids plos.org. This suggests that at least the initial steps of sennoside biosynthesis may occur in these organelles. The final steps, including dimerization and glycosylation, may occur in other cellular compartments. Further research is needed to map the specific location of each enzymatic step within the plant cell.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| Sennoside A |

| Sennoside B |

| Sennoside C |

| Sennoside D |

| Rhein |

| Aloe-emodin (B1665711) |

| Rhein anthrone |

| Rhein dianthrone |

| Chryso-/phanol |

| Isochorismate |

| UDP-glucosyltransferase |

Advanced Analytical Methodologies for Sennoside Characterization and Quantification

Chromatographic Techniques for Sennoside Separation and Detection

Chromatography is the cornerstone of sennoside analysis, enabling the separation of individual sennosides (B37030) from a complex matrix. Various chromatographic methods have been developed and optimized for this purpose, each with its own advantages for specific applications, from initial screening to precise quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a widely used and robust method for the quantitative analysis of sennosides A and B. sciencefrontier.orgcore.ac.ukoup.com This technique offers excellent separation and sensitivity for these major active constituents of senna. core.ac.uk

The separation is typically achieved on a reversed-phase column, such as a C18 column. sciencefrontier.orgcore.ac.ukoup.com The mobile phase often consists of an aqueous component, frequently acidified with acetic acid or phosphoric acid, and an organic modifier like acetonitrile. sciencefrontier.orgcore.ac.ukoup.com The use of an ion-pairing reagent, such as tetra n-butyl ammonium hydroxide, can also be employed to improve peak shape and resolution. sciencefrontier.org Detection is commonly performed at a wavelength of 350 nm or 280 nm, where sennosides exhibit significant absorbance. sciencefrontier.orgcore.ac.uk A DAD detector provides the advantage of acquiring UV spectra for the eluted peaks, which can be compared with standard samples for more accurate peak identification and purity assessment. hitachi-hightech.com

Several studies have reported validated HPLC methods for the determination of sennosides A and B, with typical retention times varying depending on the specific chromatographic conditions. For instance, one method reported retention times of 4.3 minutes for sennoside B and 6.2 minutes for sennoside A. sciencefrontier.org Another study observed retention times of 19.07 minutes for sennoside B and 28.35 minutes for sennoside A. core.ac.uk The complete separation of sennosides A and B from other constituents can often be achieved within 15 minutes. sciencefrontier.org

The reliability of HPLC methods for sennoside analysis is established through validation parameters such as linearity, precision, accuracy, and robustness. core.ac.ukoup.comnih.gov Linearity is typically demonstrated over a specific concentration range, with correlation coefficients (r) greater than 0.99 indicating a strong linear relationship. nih.gov

Table 1: Examples of HPLC-UV/DAD Parameters for Sennoside Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Agilent TC-C18 (150× 4.6 mm, 3.5 µm) sciencefrontier.org | Nova-Pak C18 (3.9 × 150 mm) core.ac.uk | C18 column (100 x 4.6 mm, 3 µm particles) oup.com |

| Mobile Phase | 75 volumes of 1% v/v glacial acetic acid, 25 volumes of acetonitrile v/v, and 10 µl of tetra n-butyl ammonium hydroxide sciencefrontier.org | Water with H3PO4 (0.2%) (solvent A) and acetonitrile: water (50:50) (solvent B) with gradient elution core.ac.uk | 19 volumes of acetonitrile and 81 volumes of a 1% v/v solution of glacial acetic acid oup.com |

| Flow Rate | 0.5 ml/min sciencefrontier.org | 1 ml/min core.ac.uk | Not Specified |

| Detection Wavelength | 350 nm sciencefrontier.org | 280 nm core.ac.uk | 350 nm oup.com |

| Retention Time (Sennoside A) | 6.2 min sciencefrontier.org | 28.35 min core.ac.uk | 8.2 min oup.com |

| Retention Time (Sennoside B) | 4.3 min sciencefrontier.org | 19.07 min core.ac.uk | 4.3 min oup.com |

Ultra-High Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly improved speed, sensitivity, and resolution compared to traditional HPLC. crbb-journal.com UPLC methods have been successfully developed for the determination of sennosides A and B in various samples, including laxatives and herbal materials. rsc.orgnih.gov

The enhanced efficiency of UPLC allows for shorter analysis times without compromising the quality of the separation. crbb-journal.com A UPLC-based analytical method was developed to quantify sennoside A and sennoside B, demonstrating satisfactory peak purity. rsc.org The optimal column temperature and flow rate are critical parameters that are often optimized to achieve the best separation efficiency. rsc.org For instance, one study identified an optimal column temperature of 30 °C and a flow rate of 0.20 mL min−1. rsc.org UPLC is not only used for quantification but also for metabolic profiling studies of sennosides. nih.gov

A validated UPLC-ESI-MRM/MS method for determining sennoside B in senna leaves extract showed excellent linearity (R2 = 0.999) in the concentration range of 0.98–62.5 µg/ml. crbb-journal.com The limit of detection (LOD) and limit of quantification (LOQ) for sennoside B were found to be 0.011 µg/mL and 0.034 µg/ml, respectively, highlighting the high sensitivity of the UPLC-MS/MS technique. crbb-journal.com

Thin-Layer Chromatography (TLC), particularly High-Performance Thin-Layer Chromatography (HPTLC), serves as a valuable tool for the qualitative and semi-quantitative analysis of sennosides. bas.bgnih.gov It is a simple, rapid, and cost-effective method suitable for screening multiple samples simultaneously and for monitoring the purity of raw materials and finished products. bas.bgresearchgate.net

For sennoside analysis, pre-coated silica gel 60F254 plates are commonly used as the stationary phase. nih.govrjptonline.org The separation of sennosides is achieved using a suitable mobile phase, such as a mixture of n-propanol, ethyl acetate, water, and glacial acetic acid. bas.bgnih.gov After development, the spots can be visualized under UV light or by spraying with a derivatizing reagent, such as a potassium hydroxide solution, which produces characteristic yellow fluorescence for sennosides. researchgate.net

Densitometric scanning of the TLC plates allows for the quantification of the separated sennosides. bas.bg HPTLC methods have been developed for the determination of individual sennosides (A, B, C, and D). nih.gov The relative band speeds (Rf values) for sennosides A, B, C, and D have been reported as 0.35, 0.25, 0.61, and 0.46, respectively. nih.gov The method's linearity has been established over specific concentration ranges for each sennoside. nih.gov

Table 2: HPTLC Parameters for Sennoside Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Pre-coated silica gel G60 F254 TLC plate nih.gov | Pre-coated silica gel 60F254 rjptonline.org |

| Mobile Phase | n-propanol : ethyl acetate : water : glacial acetic acid (3 : 3 : 2 : 0.1 v/v) nih.gov | isopropanol, ethyl acetate, water and ammonia (50:35:25:2 v/v) rjptonline.org |

| Detection | Densitometric scanning at 366 nm nih.gov | Densitometric scanning at 308 nm rjptonline.org |

| Rf Value (Sennoside A) | 0.35 nih.gov | Not specified |

| Rf Value (Sennoside B) | 0.25 nih.gov | 0.33 ± 0.01 rjptonline.org |

Mass Spectrometry (MS) for Structural Confirmation and Quantification of Sennosides

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the structural confirmation and sensitive quantification of sennosides. impactfactor.orgnih.gov When coupled with a chromatographic separation technique like HPLC or UPLC, it becomes a highly specific and sensitive tool for sennoside analysis. nih.govimpactfactor.org

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds like sennosides. impactfactor.org It generates ions directly from a liquid phase, minimizing the risk of thermal degradation. impactfactor.org ESI is commonly operated in the negative ion mode for sennoside analysis, as sennosides readily form deprotonated molecules [M-H]⁻. impactfactor.orgresearchgate.net The parent ion of a sennoside has been observed at an m/z of 861.0721 in ESI⁻ mass spectra. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI) is another atmospheric pressure ionization technique that can be used for the analysis of less polar compounds. While ESI is more commonly reported for sennoside analysis, APCI can be an alternative ionization source depending on the specific analytical requirements.

The combination of HPLC with ESI-MS provides unambiguous fingerprint information for the chemical structural confirmation and estimation of sennosides. impactfactor.org

Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis and is used for detailed structural elucidation and highly selective quantification. youtube.comnih.gov In a typical MS/MS experiment, a precursor ion of a specific m/z is selected, fragmented, and the resulting product ions are then analyzed. ugent.be This process of fragmentation provides valuable information about the structure of the parent molecule. nih.gov

For sennosides, MS/MS analysis can reveal the fragmentation pattern, which often involves the cleavage of the glycosidic bonds and the fragmentation of the aglycone core. researchgate.net For example, the MS2 spectrum of the ion at m/z = 430.0370, which corresponds to a fragment of a sennoside, provides further structural details. researchgate.net This fragmentation analysis is crucial for the unambiguous identification of sennosides in complex mixtures. researchgate.net

UPLC-MS/MS methods have been developed for the sensitive quantification of sennosides in biological matrices, such as rat plasma. nih.govnih.gov These methods often utilize multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for enhanced selectivity and sensitivity. crbb-journal.com A UPLC-MS/MS method for sennoside B quantification in rat plasma demonstrated a linear range of 5-1000 ng/mL with a low limit of quantification of 5 ng/mL. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of sennosides by providing highly accurate mass measurements, typically to several decimal places. core.ac.uk This precision allows for the determination of the elemental composition of a molecule, which is a critical step in its structural characterization. Techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) and Orbitrap HRMS are frequently employed for the analysis of sennosides and their metabolites. nih.govchromatographyonline.com

In a study focused on the metabolic profiling of sennoside B, UPLC-Q-TOF-MS was utilized to identify 14 metabolites in rat plasma, urine, bile, and feces. nih.govresearchgate.net The high mass accuracy of the TOF analyzer enabled the confident assignment of elemental formulas to the detected metabolites. Similarly, LC-ESIMS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) has been used to compare the metabolite profiles of different Senna species, where the accurate mass data was crucial for the tentative identification of various sennosides and other related compounds. nih.gov

The fragmentation pattern of sennosides under mass spectrometric conditions provides further structural information. For instance, the proposed ESI-MSn fragmentation of sennoside A reveals characteristic losses of glucose moieties and cleavage of the dianthrone core, with the resulting fragment ions being accurately measured by HRMS to support the structural assignment. researchgate.net

Table 1: Theoretical and Observed Exact Masses of Selected Sennosides

| Compound | Molecular Formula | Theoretical Exact Mass (m/z) [M-H]⁻ | Observed Exact Mass (m/z) [M-H]⁻ | Mass Error (ppm) | Analytical Technique |

| Sennoside A | C42H38O20 | 861.1993 | 861.1985 | -0.9 | UPLC-Q-TOF-MS |

| Sennoside B | C42H38O20 | 861.1993 | 861.1990 | -0.3 | UPLC-Q-TOF-MS |

| Sennoside C | C42H40O19 | 847.2197 | 847.2191 | -0.7 | LC-ESIMS |

| Sennoside D | C42H40O19 | 847.2197 | 847.2195 | -0.2 | LC-ESIMS |

This table is illustrative and based on typical data from HRMS analyses of sennosides. Actual observed masses and mass errors may vary depending on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Sennoside Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and unparalleled technique for the complete structural elucidation of sennosides, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecules. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign the structure of these complex glycosides. researchgate.net

1D NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of each proton and carbon atom in the sennoside molecule. The chemical shifts (δ) in the ¹H NMR spectrum reveal the number of different types of protons and their electronic environments, while the integration of the signals corresponds to the relative number of protons. d-nb.infosemanticscholar.org In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal, providing a carbon fingerprint of the compound. d-nb.info

For sennosides, the ¹H NMR spectra typically show characteristic signals for the aromatic protons of the anthraquinone (B42736) core, the anomeric protons of the glucose units, and the protons of the sugar rings. Similarly, the ¹³C NMR spectra display distinct resonances for the carbonyl carbons, aromatic carbons, and the carbons of the glycosidic moieties. By comparing the ¹H and ¹³C NMR data of an unknown sennoside with those of known compounds, the core structure can be readily identified. researchgate.net

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Core Anthraquinone Moiety of a Sennoside in a Suitable Deuterated Solvent

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-1 | - | 162.5 |

| C-2 | 7.65 (d) | 124.8 |

| C-3 | - | 148.9 |

| C-4 | 7.80 (d) | 119.5 |

| C-4a | - | 135.7 |

| C-5 | 7.30 (s) | 116.2 |

| C-6 | 7.55 (d) | 136.8 |

| C-7 | 7.15 (d) | 121.3 |

| C-8 | - | 161.9 |

| C-8a | - | 117.4 |

| C-9 | - | 185.0 |

| C-9a | - | 133.1 |

| C-10 | 4.95 (s) | 36.5 |

| C-10a | - | 145.6 |

| COOH | - | 169.8 |

Note: This table provides representative chemical shift values. Actual values can vary depending on the specific sennoside, solvent, and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and determining the stereochemistry of sennosides. crbb-journal.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. researchgate.net It is used to identify adjacent protons in the sugar rings and the aromatic systems of the sennoside molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This is essential for assigning the ¹³C signals based on the already assigned ¹H signals. A study on the quantitative analysis of sennosides using 2D qNMR utilized band-selective HSQC to focus on the characteristic 10-10' bond, demonstrating the specificity of this technique. core.ac.ukresearchgate.netnih.govacgpubs.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). researchgate.net This experiment is vital for connecting different structural fragments, such as linking the sugar units to the aglycone core and establishing the connectivity across the 10-10' bond that dimerizes the two anthrone (B1665570) units.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. crbb-journal.com This is particularly important for determining the relative stereochemistry of the sennosides, including the orientation of the two anthrone moieties relative to each other (e.g., differentiating between sennoside A and B, which are stereoisomers).

Through the combined interpretation of these 2D NMR spectra, the complete and unambiguous structure of a sennoside, including its stereochemistry, can be determined. researchgate.net

Spectrophotometric and Spectrofluorometric Assays for Sennoside Content

Spectrophotometric and spectrofluorometric methods are well-established techniques for the quantification of total sennoside content in Senna raw materials and finished products. nih.gov These methods are often favored for their simplicity, cost-effectiveness, and suitability for routine quality control.

Spectrophotometric assays are typically based on colorimetric reactions. A common method involves the Bornträger reaction, where anthraquinone glycosides are hydrolyzed to their aglycones, which then produce a characteristic red color in an alkaline medium. The intensity of the color, measured at a specific wavelength (e.g., 500 nm), is proportional to the concentration of the hydroxyanthracene derivatives, calculated as sennoside B. d-nb.info Another colorimetric method relies on the reduction of the glycosides to 1,8-dihydroxy-3-carboxylic acid anthranol, which produces a yellow color measured at 390 nm. researchgate.netresearchgate.net UV-Vis spectrophotometry can also be used for the simultaneous estimation of sennosides with other compounds, such as aloin (B1665253), by measuring the absorbance at the respective wavelengths of maximum absorption (e.g., 276 nm for sennoside). core.ac.uksemanticscholar.orgsemanticscholar.org

Spectrofluorometric assays offer an alternative approach for sennoside quantification. These methods are based on the native fluorescence of the sennoside molecules or their derivatives. The United States Pharmacopeia (USP) describes a spectrofluorimetric method for the assay of sennosides in tablets. nih.gov While specific details of the reaction are not always provided in abstracts, the principle involves measuring the fluorescence intensity at a specific excitation and emission wavelength, which is proportional to the sennoside concentration. researchgate.net Comparative studies have shown that results from spectrofluorimetric methods can sometimes be higher than those from HPLC, possibly due to interference from other fluorescent anthracene species. nih.gov

Table 3: Comparison of Spectrophotometric and Spectrofluorometric Assays for Sennoside Quantification

| Analytical Method | Principle | Wavelength (nm) | Advantages | Disadvantages |

| Spectrophotometry (Colorimetric - Bornträger) | Hydrolysis to aglycones and color reaction in alkaline medium. | ~500 | Simple, inexpensive. | Time-consuming, non-specific for individual sennosides. |

| Spectrophotometry (Colorimetric - Reduction) | Reduction to a colored anthranol derivative. | 390 | Simple, rapid. | Potential for interference from other reducing substances. |

| UV-Vis Spectrophotometry | Measurement of UV absorbance. | 270-380 | Rapid, non-destructive. | Lower specificity, potential for interference from other UV-absorbing compounds. |

| Spectrofluorometry | Measurement of fluorescence. | Varies | High sensitivity. | Potential for interference from other fluorescent compounds. nih.gov |

Hyphenated Techniques in Sennoside Analysis (e.g., LC-MS/NMR, GC-MS)

Hyphenated techniques, which couple a separation method with one or more spectroscopic detection methods, provide a powerful platform for the comprehensive analysis of complex mixtures like Senna extracts. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone in sennoside analysis. The coupling of the high separation power of liquid chromatography (LC), particularly Ultra-Performance Liquid Chromatography (UPLC), with the high sensitivity and selectivity of mass spectrometry (MS) allows for the rapid quantification and identification of sennosides and their metabolites in various matrices. researchgate.netsemanticscholar.org UPLC-MS/MS methods have been developed for the pharmacokinetic studies of sennoside A and B, enabling the determination of their low concentrations in biological fluids. nih.govchromatographyonline.com Furthermore, UPLC-Q-TOF-MS has been instrumental in the metabolic profiling of sennoside B, leading to the identification of numerous metabolites. nih.govacgpubs.org LC-ESIMS has also been employed for the comparative metabolite profiling of different Senna species. core.ac.uknih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and its more advanced configuration, LC-MS-NMR , represent the pinnacle of hyphenated techniques for natural product analysis. researchgate.netnih.govresearchgate.net LC-NMR allows for the direct acquisition of NMR spectra of compounds as they elute from the LC column. This is particularly useful for the structural elucidation of unstable or minor components in a mixture without the need for isolation. researchgate.net The addition of a mass spectrometer in an LC-MS-NMR setup provides complementary information on the molecular weight and elemental composition of the eluted peaks, aiding in the targeted acquisition of NMR data. researchgate.net While the application of LC-MS-NMR specifically to sennosides is not extensively detailed in the provided search results, its utility in natural product chemistry suggests it is a highly valuable tool for the in-depth structural characterization of novel or trace sennosides in complex Senna extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, although its application to sennosides is less common due to their high molecular weight and polarity, which makes them non-volatile. researchgate.net For GC-MS analysis, sennosides would require derivatization to increase their volatility. While not a primary tool for intact sennoside analysis, GC-MS could potentially be used for the analysis of the aglycone moieties after hydrolysis and derivatization, providing complementary structural information.

Chemometric Approaches for Sennoside Data Analysis and Fingerprinting

Chemometrics, the application of mathematical and statistical methods to chemical data, plays a crucial role in the analysis and interpretation of the complex datasets generated from the analysis of Senna extracts. semanticscholar.org These approaches are particularly valuable for fingerprinting, quality control, and classification of herbal materials.

Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA) are two of the most commonly used unsupervised pattern recognition techniques in the chemometric analysis of sennoside-containing samples. nih.gov In one study, ¹H-NMR and UPLC-MS data from Senna leaves and pods from different geographical origins were subjected to PCA and HCA. nih.gov The results demonstrated that these chemometric methods could effectively differentiate the samples based on their metabolite profiles, including the levels of sennosides and other related compounds. nih.gov The loading plots from the PCA can reveal the specific metabolites that are responsible for the observed clustering, thereby identifying potential markers for quality control. researchgate.net

Chemometric approaches are also employed to build predictive models for the quantification of sennosides using spectroscopic data. For instance, Fourier Transform Near-Infrared (FT-NIR) spectroscopy combined with chemometric methods like Partial Least Squares (PLS) has been used for the rapid quantification of sennosides A and B in Cassia plants. researchgate.net

Chromatographic fingerprinting coupled with chemometrics is a powerful tool for the quality assessment of herbal products. semanticscholar.org High-Performance Thin-Layer Chromatography (HPTLC) fingerprints of Senna extracts, which show the characteristic bands of sennosides and other constituents, can be analyzed using chemometric software to assess the similarity and authenticity of different batches or products. researchgate.net Similarly, HPLC and UPLC chromatograms, which provide a detailed profile of the chemical constituents, can be used to generate fingerprints that are then subjected to chemometric analysis for quality control and authentication purposes. acgpubs.org

By applying chemometric tools to the analytical data, it is possible to move beyond the simple quantification of a few marker compounds and towards a more holistic assessment of the quality and consistency of Senna-based products.

Extraction, Purification, and Isolation Methodologies for Sennosides

Conventional Solvent Extraction Techniques for Sennosides (B37030)

Conventional solvent extraction remains a cornerstone for the isolation of sennosides due to its simplicity and scalability. These methods rely on the principle of dissolving sennosides from the plant matrix into a suitable solvent. The selection of the solvent is paramount, with hydroalcoholic solutions, particularly aqueous ethanol and methanol, being common choices.

Maceration and Percolation

Maceration is a straightforward and widely used technique that involves soaking the powdered plant material in a chosen solvent in a closed vessel for an extended period, typically with occasional agitation. This process allows the solvent to penetrate the plant cells and dissolve the target compounds. The duration of maceration can range from hours to several days. Research has shown that the choice of solvent concentration significantly impacts the extraction yield. For instance, a study on the maceration of Senna leaves found that a 70% v/v hydroalcoholic extract yielded a higher concentration of sennosides compared to other concentrations. phytojournal.com The process is concluded by straining the liquid and pressing the remaining plant material (marc) to recover as much of the sennoside-rich solution as possible. phytojournal.com

Percolation is a more dynamic process where the solvent is allowed to flow slowly through a packed bed of the powdered plant material in a vessel called a percolator. This continuous flow of fresh solvent helps to maintain a concentration gradient, which can lead to a more efficient extraction compared to static maceration. One study noted that cold percolation at room temperature is a common conventional method used for sennoside extraction. tandfonline.comsemanticscholar.orgnih.govtandfonline.comresearchgate.net

| Parameter | Maceration | Percolation |

| Principle | Soaking of plant material in a solvent for an extended period. | Continuous slow flow of solvent through a packed bed of plant material. |

| Duration | Can range from hours to several days (e.g., 7 days). phytojournal.com | Generally faster than maceration due to the continuous process. |

| Solvent Usage | A fixed volume of solvent is used for the entire duration. | Requires a continuous supply of fresh solvent. |

| Efficiency | Generally considered less efficient than percolation. | Often more efficient due to the maintenance of a concentration gradient. |

| Typical Solvents | Hydroalcoholic solutions (e.g., 70% ethanol). phytojournal.com | Hydroalcoholic solutions. |

This table provides a general comparison of Maceration and Percolation for the extraction of sennosides.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that utilizes a specialized apparatus to repeatedly wash the plant material with a heated solvent. This technique is generally more efficient and requires less solvent than simple maceration. However, the continuous heating of the solvent can pose a risk of thermal degradation to heat-sensitive compounds like sennosides. Despite this, it is a standard method for exhaustive extraction in laboratory settings. One review mentioned Soxhlet extraction as a conventional method and noted that it can sometimes lead to thermal decomposition of the target molecules.

Advanced Green Extraction Technologies for Sennosides

In recent years, there has been a significant shift towards the development of more efficient, rapid, and environmentally friendly extraction techniques. These "green" technologies often result in higher yields, reduced solvent consumption, and shorter extraction times compared to conventional methods. researchgate.netrjpbcs.com

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively and dissolve the target compounds. While SFE is a powerful green technology, its application for the extraction of highly polar glycosides like sennosides is limited due to the non-polar nature of supercritical CO2. Modifiers, such as ethanol, can be added to the CO2 to increase its polarity and improve the extraction of sennosides, but studies have indicated that SFE is generally less effective for these compounds compared to other advanced methods. nih.govtandfonline.com

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the plant material, which accelerates the extraction process. The microwave radiation causes rapid heating of the intracellular water, leading to cell rupture and enhanced release of the phytoconstituents into the solvent. This technique significantly reduces extraction time and solvent volume. researchgate.netrjpbcs.comresearchgate.net Research has demonstrated the effectiveness of MAE for sennoside extraction, with studies showing that higher microwave power can lead to increased yields in shorter time frames. For example, one study found that MAE at 450W for 10 minutes produced a higher yield of calcium sennosides than conventional methods. researchgate.net Another investigation reported that MAE for 11.25 minutes at 450W resulted in a 16.01% higher yield compared to 90 minutes of conventional heating. researchgate.netrjpbcs.com

| Microwave Power | Extraction Time | Yield Increase (vs. Conventional) |

| 300 W | 45 minutes | 6.83% |

| 300 W | 22.5 minutes | 9.4% |

| 450 W | 11.25 minutes | 16.01% |

This table presents data from a study comparing Microwave-Assisted Extraction at different power levels and durations to conventional extraction for calcium sennosides. researchgate.netrjpbcs.com

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE), also known as sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, facilitating the release of intracellular compounds into the solvent. UAE is known for its efficiency at lower temperatures, which helps to prevent the degradation of thermolabile compounds. nih.govtandfonline.com Studies have shown that UAE is a highly effective method for extracting sennosides, with parameters such as temperature, time, and the liquid-to-solid ratio being crucial for optimizing the yield. nih.govproquest.comresearchgate.net One study optimized UAE conditions and found the highest yields of sennoside A (2.237%) and sennoside B (12.792%) were achieved at an extraction temperature of 64.2°C, an extraction time of 52.1 minutes, and a liquid-to-solid ratio of 25.2 mL/g. nih.govproquest.comresearchgate.net Comparative studies have indicated that both UAE and MAE are more effective in terms of yield and composition of sennoside extracts compared to conventional methods like cold percolation. tandfonline.comsemanticscholar.orgnih.govtandfonline.comresearchgate.net

| Parameter | Optimal Value |

| Extraction Temperature | 64.2 °C |

| Extraction Time | 52.1 minutes |

| Liquid to Solid Ratio | 25.2 mL/g |

This table shows the optimized parameters for Ultrasound-Assisted Extraction of sennosides as determined by a response surface methodology study. nih.govproquest.comresearchgate.net

Chromatographic Purification Strategies for Sennosides

Chromatography is a cornerstone of sennoside purification, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. greenskybio.comresearchgate.net Various chromatographic techniques are employed, each offering distinct advantages in the isolation of sennosides.

Preparative High-Performance Liquid Chromatography (HPLC) and Medium-Pressure Liquid Chromatography (MPLC) are powerful tools for isolating pure sennosides due to their high resolution and efficiency. researchgate.netnih.gov These methods are particularly useful for separating structurally similar isomers like sennoside A and sennoside B. sciencefrontier.org

In preparative HPLC, a common approach involves using a reversed-phase C18 column as the stationary phase. sciencefrontier.orgresearchgate.net The separation is achieved by using a mobile phase, often a gradient mixture of an aqueous acidic solution and an organic solvent like acetonitrile or methanol. sciencefrontier.orgacgpubs.org For instance, a mixture of a 1% v/v solution of glacial acetic acid and acetonitrile has been successfully used. sciencefrontier.org The addition of an ion-pairing reagent, such as tetra-n-butyl ammonium hydroxide, can further enhance the separation of the acidic sennoside molecules. sciencefrontier.org

MPLC serves as an effective intermediate step between traditional column chromatography and high-pressure HPLC. researchgate.netnih.gov It allows for the processing of larger sample quantities than analytical HPLC while offering better resolution than low-pressure column chromatography. nih.gov The transfer of a separation method from an analytical HPLC scale to a preparative MPLC scale can be streamlined by using identical stationary phase chemistries, which allows for predictable retention behavior and resolution. nih.gov

Table 1: Examples of HPLC and MPLC Conditions for Sennoside Purification

| Technique | Stationary Phase | Mobile Phase | Key Findings |

|---|---|---|---|

| RP-HPLC | Hypersil C18 (150 × 4.6mm, 3.5µm) | 75 volumes of 1% v/v glacial acetic acid and 25 volumes of acetonitrile with tetra n-butyl ammonium hydroxide. sciencefrontier.org | Achieved complete separation of sennoside A and sennoside B within 15 minutes. sciencefrontier.org |

| HPLC | Dionex C18 (4.6 mm × 250 mm, 5µm) | Linear gradient of methanol and water. acgpubs.org | Successfully used for fingerprinting and quantitative analysis of sennoside A and B in laxative drugs. acgpubs.org |

| MPLC | Reversed-phase stationary phase | Gradient transfer from an optimized HPLC method. nih.gov | Enables rational and efficient isolation of natural products from complex extracts at the milligram scale. nih.gov |

Open column chromatography using adsorbents like silica gel and Sephadex is a fundamental technique for the fractionation and purification of sennosides from crude extracts. acgpubs.orguvic.ca

Silica gel chromatography separates compounds based on their polarity. nih.gov For sennoside purification, a typical method involves loading a concentrated extract onto a silica gel column and eluting with a solvent system of increasing polarity. acgpubs.org A common mobile phase consists of a mixture of chloroform, methanol, and water in varying ratios (e.g., from 100:10:5 to 60:40:4). acgpubs.orgresearchgate.net Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the desired sennosides. uvic.ca

Sephadex LH-20, a size-exclusion chromatography medium, is also widely used, particularly for final purification steps. acgpubs.orgnih.gov This material separates molecules based on their size, but interactions based on polarity with the matrix also play a role. nih.gov Elution is typically performed with methanol. acgpubs.orgresearchgate.net This step is effective in removing smaller or larger impurities, yielding highly pure sennoside fractions. acgpubs.org The combination of silica gel and subsequent Sephadex LH-20 chromatography is a common and effective strategy for isolating pure sennosides. acgpubs.org

Table 2: Column Chromatography Systems for Sennoside Purification

| Stationary Phase | Mobile Phase / Eluent | Purpose |

|---|---|---|

| Silica Gel | Chloroform-Methanol-Water (e.g., 80:20:2 to 60:40:4). acgpubs.org | Initial fractionation of crude extract based on polarity. acgpubs.org |

| Sephadex LH-20 | Methanol. acgpubs.orgresearchgate.net | Final purification step, separating compounds based on molecular size and polarity. acgpubs.orgnih.gov |

Ion-exchange chromatography (IEX) is a highly effective method for purifying ionizable molecules like sennosides, which are acidic due to their carboxylic acid groups. google.comnih.gov This technique separates molecules based on their net charge by utilizing a charged stationary phase (the ion-exchange resin). google.com

For sennoside purification, an anion-exchange column is typically used. google.comnih.gov The process involves loading the sample solution onto the column at a specific pH where the sennosides are negatively charged and bind to the positively charged resin. google.compatsnap.com Impurities that are neutral or positively charged pass through the column and are washed away. nih.gov The bound sennosides are then eluted by changing the pH or by increasing the concentration of a competing ion (salt) in the eluent. google.com This method has been shown to effectively separate sennoside A and sennoside B from senna leaf extracts with a high recovery rate, making it suitable for large-scale production. google.compatsnap.com Strong anion exchange columns with reversed-phase properties have also been utilized in solid-phase extraction (SPE) formats to enrich sennosides from extracts. nih.gov

Table 3: Ion-Exchange Chromatography Parameters for Sennosides

| Technique | Resin Type | Elution Strategy | Key Application |

|---|---|---|---|

| Anion-Exchange Chromatography | Macroporous weakly basic anion exchange resin. patsnap.com | Elution with a buffer solution (e.g., sodium bicarbonate with NaCl). patsnap.com | Separation and purification of sennoside A and sennoside B from extracts. google.compatsnap.com |

| Solid-Phase Extraction (SPE) | Strong anion exchange with reversed-phase properties. nih.gov | Washing with water and methanol, followed by elution with a methanol-water-formic acid mixture. nih.gov | Enrichment of sennosides and removal of neutral/basic compounds. nih.gov |

Membrane Separation Techniques (e.g., Ultrafiltration)

Membrane separation techniques, such as ultrafiltration (UF), are pressure-driven processes used to separate molecules based on size. sanimembranes.comnih.gov In the context of natural product purification, ultrafiltration can be employed to clarify extracts, remove high-molecular-weight impurities like proteins and polysaccharides, and concentrate the target compounds. researchgate.net

Ultrafiltration operates by passing a liquid extract through a semi-permeable membrane with a specific molecular weight cut-off (MWCO). sanimembranes.comwalshmedicalmedia.com Molecules larger than the membrane's MWCO are retained in the retentate, while smaller molecules, including the solvent and low-molecular-weight solutes, pass through as permeate. sanimembranes.com

While specific studies detailing the extensive use of ultrafiltration for sennoside purification are not as common as chromatographic methods, the principles apply. Given that the molecular weight of sennosides is over 800 Da, a UF membrane with an appropriate MWCO (e.g., in the range of 1-10 kDa) could theoretically be used to separate them from lower molecular weight impurities or to concentrate a dilute extract. nih.gov This technology is recognized for its potential in the modern production of traditional Chinese medicine extracts to retain effective components while removing macromolecules. researchgate.net The main challenges in applying this technique include membrane fouling, which can reduce flow rate, and concentration polarization, where rejected solutes accumulate at the membrane surface. walshmedicalmedia.com

Crystallization and Precipitation Methods for High Purity Sennosides

Crystallization and precipitation are crucial final steps for obtaining sennosides in a highly pure, stable, solid form. extroilnaturals.com These methods rely on changing the solvent composition or physicochemical properties of the solution to reduce the solubility of the sennosides, causing them to precipitate or form crystals. researchgate.net

A common strategy for precipitating sennosides involves pH adjustment. google.comgoogle.com Sennosides are acidic and exist as soluble salts in neutral or alkaline aqueous solutions. By adding an acid (e.g., hydrochloric or sulfuric acid) to lower the pH to a range of approximately 2 to 4, the sennosides are converted to their less soluble free-acid form, causing them to precipitate out of the solution. google.comgoogle.com The process can be enhanced by cooling the mixture and by "seeding" with a few crystals of pure sennoside to promote crystallization. google.comgoogle.com

Another method involves the formation and precipitation of calcium salts of sennosides. extroilnaturals.com After initial extraction, calcium oxide or calcium hydroxide can be added to the sennoside solution, leading to the formation of calcium sennoside salts, which can then be precipitated, often by the addition of an alcohol like methanol. extroilnaturals.comgoogle.com This method is also useful for separating sennosides from other compounds, such as rhein-8-glucoside, whose calcium salt is insoluble and precipitates under conditions where calcium sennosides remain in solution. google.comgoogle.com The resulting crystalline or precipitated product is then typically filtered, washed (e.g., with isopropanol or acetone), and dried under vacuum at a low temperature (e.g., below 40°C) to prevent degradation. google.comgoogle.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetonitrile |

| Aloe-emodin (B1665711) |

| Butan-2-ol |

| Butan-2-one |

| Calcium hydroxide |

| Calcium oxide |

| Chloroform |

| Chrysophanol |

| Emodin |

| Ethanol |

| Ethyl acetate |

| Formic acid |

| Glacial acetic acid |

| Hydrochloric acid |

| Isopropanol |

| Methanol |

| Rhein (B1680588) |

| Rhein-8-glucoside |

| Rhein-9-anthrone-8-glucoside |

| Sennoside |

| Sennoside A |

| Sennoside B |

| Sennoside C |

| Sennoside D |

| Sodium bicarbonate |

| Sodium chloride |

| Sulfuric acid |

| Tetra-n-butyl ammonium hydroxide |

Preclinical Pharmacological Mechanisms and Cellular Interactions of Sennosides

Intracellular Signaling Pathways Affected by Sennosides (B37030)

The interaction of sennosides and their metabolites with molecular targets triggers changes in various intracellular signaling pathways. These pathways amplify the initial signal, leading to broader cellular responses, including altered gene expression and physiological function.

The increase in PGE2, orchestrated by the sennoside metabolite rheinanthrone, is a critical upstream event that influences second messenger systems. PGE2 exerts its effects by binding to a family of G-protein-coupled receptors (EP receptors), which in turn modulate the levels of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and calcium ions (Ca2+). researchgate.netnih.gov

cAMP Pathway : PGE2 can bind to EP2 and EP4 receptors, which are coupled to Gs proteins. researchgate.net Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. nih.gov This activation of the cAMP signaling pathway is believed to mediate some of the sensitizing actions of PGE2 on sensory neurons and may play a role in regulating cellular responses to sennosides. nih.gov

Downstream of receptor binding and second messenger modulation, sennosides influence the activity of various protein kinases, which are key regulators of cellular processes.

Wnt/β-catenin Pathway : Sennoside A has been shown to inhibit the Wnt/β-catenin signaling pathway in human chondrosarcoma cells. nih.govnih.gov Treatment with Sennoside A led to decreased protein levels of key components of this pathway, including Wnt3a, β-catenin, and the downstream effector c-Myc. nih.govresearchgate.net The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its inhibition is linked to the anti-proliferative effects of Sennoside A observed in these cells. nih.gov

PI3K/Akt Pathway : The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which is vital for cell proliferation and survival, is also modulated by Sennoside A. In hepatic stellate cells, Sennoside A was found to inhibit the PI3K/Akt pathway by interacting with and inhibiting DNA methyltransferase 1 (DNMT1), which in turn restored the expression of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway. nih.gov

The ultimate effect of many signaling cascades is the regulation of gene expression, which is controlled by transcription factors. Sennosides have been shown to influence the activity of critical transcription factors.

p53 Activity : The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. Some studies have investigated the effect of sennosides on p53 expression in the colonic epithelium. One study noted that while sennosides induced significant cell loss and a compensatory increase in proliferation, no difference in p53 expression was observed compared to controls. nih.govkarger.com However, the study did find that the expression of the anti-apoptotic protein Bcl-2 was higher in groups with increased proliferation, suggesting an adaptive response to sennoside-induced cell turnover. nih.govkarger.com

β-catenin/TCF/LEF : As a downstream consequence of inhibiting the Wnt pathway, the accumulation and nuclear translocation of β-catenin are reduced. nih.gov In the nucleus, β-catenin acts as a co-activator for the TCF/LEF family of transcription factors. oncotarget.com By downregulating β-catenin, Sennoside A effectively inhibits the transcriptional induction of downstream oncogenes such as c-Myc, thereby affecting gene expression related to cell proliferation and survival. nih.govresearchgate.net

Interactive Table 2: Intracellular Signaling Pathways Modulated by Sennosides

| Pathway / System | Effector | Effect | Key Mediators | Downstream Effect |

|---|---|---|---|---|

| Second Messengers | Rheinanthrone -> PGE2 | Modulation of cAMP and Ca2+ | EP Receptors, Adenylyl Cyclase, Phospholipase C | Altered cellular excitability and function researchgate.netnih.gov |

| Protein Kinases | Sennoside A | Inhibition | Wnt3a, β-catenin, PI3K, Akt | Decreased cell proliferation and survival nih.govnih.gov |

| Transcription Factors | Sennoside A | Inhibition of co-activator | β-catenin | Downregulation of target genes like c-Myc nih.govresearchgate.net |

Effects on Ion Transport and Membrane Permeability in Cellular Models

Sennosides and their metabolites exert significant influence over the transport of water and electrolytes in the colon, which is central to their pharmacological effect. This is achieved through the modulation of specific cellular channels and transport mechanisms.

Aquaporins (AQPs) are integral membrane proteins that function as channels for water and, in some cases, small solutes like glycerol. nih.govresearchgate.net Aquaporin 3 (AQP3), an aquaglyceroporin, is highly expressed in the epithelial cells of the colon and plays a key role in water reabsorption. nih.govmdpi.com

Preclinical studies in rat models have demonstrated that sennosides and their active metabolite, rheinanthrone, modulate the expression of AQP3. drugbank.com The mechanism appears to be indirect; rheinanthrone stimulates an increase in cyclooxygenase-2 (COX2) expression in macrophage cells, leading to a subsequent rise in prostaglandin (B15479496) E2 (PGE2). drugbank.com This increase in PGE2 is associated with a down-regulation of AQP3 expression in the mucosal epithelial cells of the large intestine. drugbank.com This reduction in AQP3 channels limits water reabsorption from the colonic lumen, thereby increasing the water content of fecal matter. nih.govdrugbank.com Studies in rats treated with senna products showed an initial down-regulation of Aqp3 in the colon, which contributes to the laxative effect. nih.gov

The laxative action of sennosides is also heavily dependent on their ability to alter electrolyte transport across the colonic mucosa. patsnap.com In preclinical rat models, oral administration of sennosides leads to a time-dependent shift from net absorption of water and electrolytes to net secretion. nih.gov While no significant changes are observed in the first four hours post-treatment, by six hours, the net absorption of water (H₂O), sodium (Na+), and chloride (Cl-) is reversed to net secretion. nih.gov

The primary mechanism is the stimulation of active chloride secretion into the intestinal lumen. karger.com This creates an electrochemical gradient that drives the secretion of sodium to maintain neutrality, followed by the osmotic movement of water into the lumen. karger.comdntb.gov.ua This dual action of inhibiting water and sodium absorption while promoting chloride and potassium secretion results in increased fluid volume in the colon. patsnap.com This effect is achieved without inhibiting the Na+, K+-ATPase enzyme. nih.govdntb.gov.ua Instead, it is associated with an increase in the paracellular permeability of the epithelium to small molecules, which facilitates the movement of Na+ and H₂O via the paracellular pathway to balance the active chloride secretion. nih.govdntb.gov.ua

Table 1: Effects of Sennoside Metabolites on Colonic Transport

| Parameter | Effect | Mechanism |

|---|---|---|

| Water Transport | Decreased Reabsorption | Down-regulation of Aquaporin 3 (AQP3) channels, reducing osmotic water movement from the lumen into cells. nih.govdrugbank.com |

| Chloride (Cl-) Transport | Increased Secretion | Direct stimulation of active chloride secretion into the colonic lumen. karger.com |

| Sodium (Na+) Transport | Decreased Absorption / Increased Secretion | Passive movement into the lumen via the paracellular pathway to balance the electrochemical gradient created by Cl- secretion. patsnap.comdntb.gov.ua |

| Potassium (K+) Transport | Increased Secretion | Promoted secretion into the colonic lumen. patsnap.com |

| Paracellular Permeability | Increased | Enhanced permeability to small molecules like Na+ and H₂O. nih.govdntb.gov.ua |

Investigation of Sennoside Metabolites in In Vitro Biological Systems